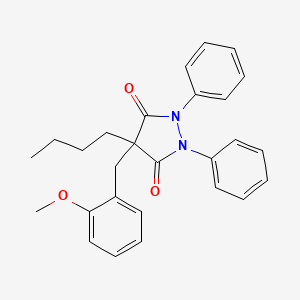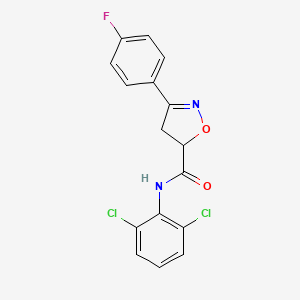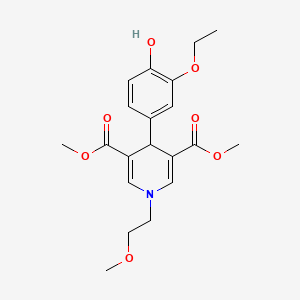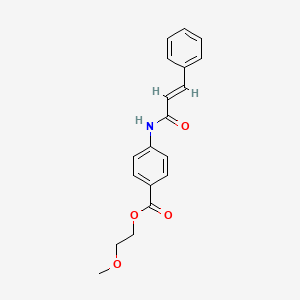
4-丁基-4-(2-甲氧基苄基)-1,2-二苯基-3,5-吡唑烷二酮
描述
Synthesis Analysis
The synthesis of compounds similar to "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" involves complex organic reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of related pyrazole derivatives typically utilizes a one-pot, two-step synthesis approach that emphasizes operational ease, short reaction times, and efficient yields without the need for isolating intermediates (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex arrangements of atoms and bonds, with hydrogen bonding playing a crucial role in the stabilization of the molecular structure. The arrangement and orientation of the molecular components are critical in determining the compound's properties and reactivity. Studies like those on hydrogen-bonded chains and aggregates offer insight into the structural aspects and the importance of non-covalent interactions in defining the molecular architecture (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" derivatives can range from redox reactions to more specific organic transformations, including alkylation, acylation, and condensation. These reactions are fundamental in modifying the chemical structure to achieve desired physical and chemical properties. For example, the formation of 3-pyrazoline-5-thione disulfides from pyrazolidinediones highlights the diverse reactivity and potential for generating new compounds with unique properties (Scheibye, El‐Barbary, Lawesson, Fritz, & Rihs, 1982).
Physical Properties Analysis
The physical properties of "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the study of hydrogen-bonded chains and polymorphism provides valuable information on the solubility and stability of these compounds under different conditions. Such studies are essential for understanding how these properties affect the compound's utility in specific applications (Zhu, Shen, & Tang, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of "4-butyl-4-(2-methoxybenzyl)-1,2-diphenyl-3,5-pyrazolidinedione" derivatives. Research into the synthesis, structure, and spectroscopic studies of these compounds helps elucidate their chemical behavior and potential as intermediates in organic synthesis or as ligands in coordination chemistry. Quantum studies and molecular docking provide insights into the reactivity and interaction potential of these molecules, guiding their applications in designing new materials or biological agents (Karrouchi et al., 2021).
科学研究应用
分子合成和表征
与“4-丁基-4-(2-甲氧基苄基)-1,2-二苯基-3,5-吡唑烷二酮”结构相关的化合物的研究通常探索它们的合成和结构表征。例如,研究描述了吡唑衍生物的有效合成,重点介绍了提供化学键形成和分子结构新见解的方法。这些合成途径有助于更广泛地理解分子构建,并为创建具有理想性质的新型化合物提供了潜在途径 (Scheibye 等,1982)。
结构和反应性研究
对类似化合物的结构和反应性的研究为在各种科学领域应用这些分子提供了基础知识。采用 X 射线晶体学、光谱学方法和理论计算的研究有助于阐明分子几何、电子结构和潜在反应模式。这些知识对于设计具有特定功能的分子以及了解它们在不同化学环境中的行为至关重要 (Karrouchi 等,2021)。
生物活性探索
一些研究工作致力于了解吡唑烷二酮衍生物的生物活性。通过合成和随后的生物学评估,研究人员旨在识别潜在的治疗应用。这些研究对于发现新药和了解其活性的分子基础至关重要。例如,对吡唑烷二酮的抗惊厥特性的研究为开发新的神经系统疾病治疗方法开辟了途径 (Kornet 等,1974)。
光催化应用
包括类似于“4-丁基-4-(2-甲氧基苄基)-1,2-二苯基-3,5-吡唑烷二酮”在内的苄醇衍生物的光催化性质已被探索其在有机转化中的潜力。这些研究突出了某些化合物在特定条件下充当光催化剂的能力,从而导致绿色和可持续化学过程的发展 (Higashimoto 等,2009)。
属性
IUPAC Name |
4-butyl-4-[(2-methoxyphenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-3-4-19-27(20-21-13-11-12-18-24(21)32-2)25(30)28(22-14-7-5-8-15-22)29(26(27)31)23-16-9-6-10-17-23/h5-18H,3-4,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMPVERKAPDMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-(2-methoxybenzyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)
